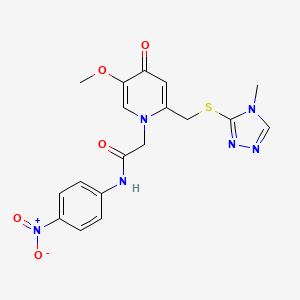
2-(5-methoxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(5-methoxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C18H18N6O5S and its molecular weight is 430.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(5-methoxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide represents a complex organic molecule with potential biological activities. Its structure includes a triazole ring, which is notable for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of the compound is C22H21N5O3S with a molecular weight of 435.5 g/mol. The IUPAC name indicates the presence of several functional groups that may contribute to its biological activity.
| Component | Details |
|---|---|
| Molecular Formula | C22H21N5O3S |
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds containing triazole and pyridine moieties exhibit significant anticancer activity. The compound has been tested for its efficacy against various cancer cell lines.
- Mechanism of Action : The triazole ring is known to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may affect the synthesis of nucleic acids or interfere with cellular signaling pathways.
-
Case Studies :
- A study demonstrated that derivatives of triazole exhibited cytotoxic effects against A549 lung adenocarcinoma cells with IC50 values in the low micromolar range, indicating potent activity against these cells .
- Another investigation into similar compounds highlighted their ability to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to the presence of the thiazole and triazole rings, which have been associated with antibacterial and antifungal activities.
- Research Findings :
- Compounds with similar structural features were shown to possess broad-spectrum antimicrobial activity. For example, thiazole-linked compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
- In vitro studies indicated that certain derivatives could inhibit the growth of pathogenic fungi, showcasing their potential as antifungal agents .
Other Biological Activities
The compound may also exhibit other pharmacological effects such as anti-inflammatory and anticonvulsant properties.
- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions like arthritis or inflammatory bowel disease.
- Anticonvulsant Activity : Research on related compounds has indicated anticonvulsant properties, making them candidates for treating epilepsy and other seizure disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
Eigenschaften
IUPAC Name |
2-[5-methoxy-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5S/c1-22-11-19-21-18(22)30-10-14-7-15(25)16(29-2)8-23(14)9-17(26)20-12-3-5-13(6-4-12)24(27)28/h3-8,11H,9-10H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLZDCRWEFNXBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














